molecular formula C14H14N2O3 B2743056 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 957023-35-7

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2743056
CAS RN: 957023-35-7
M. Wt: 258.277
InChI Key: IAIWVFLYNWXZRG-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a 1,5-benzodioxepine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyrazole ring, which is a type of organic compound with a five-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,5-benzodioxepine ring and the pyrazole ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxepine and pyrazole rings would likely contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzodioxepine and pyrazole rings could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties .

Scientific Research Applications

Synthesis of Novel Heterocycles

Researchers have developed methods for synthesizing novel heterocycles using precursors related to "3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde." These methods involve facile reactions with various reactants to produce heterocycles with potential biological activity. The structures of these products are confirmed by spectroscopic methods and X-ray crystal structures (Baashen et al., 2017).

Anticancer and Antimicrobial Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their anticancer and antimicrobial activities. Some of these compounds have shown potent anticancer activity against specific cancer cell lines and moderate activity against microbial organisms (Kumar et al., 2021). Additionally, chitosan Schiff bases based on heterocyclic moieties have been explored for their antimicrobial activity against various bacterial and fungal strains, indicating the importance of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Anticonvulsant and Analgesic Studies

The design and synthesis of new pyrazole analogs have been conducted to investigate their anticonvulsant and analgesic activities. These studies have led to the identification of compounds with potent activity and the establishment of structure-activity relationships among the tested compounds (Viveka et al., 2015).

Antioxidant and Anti-Inflammatory Activity

The synthesis of derivatives and evaluation of their antioxidant and anti-inflammatory activities have been a significant area of research. Compounds derived from the precursor have shown potent antioxidant activity and significant anti-inflammatory activity, demonstrating their potential as therapeutic agents (Sudha et al., 2021).

Antihyperglycemic Agents

The synthesis of compounds containing pyrazole and indenone rings has been explored for their potential as antihyperglycemic agents. These compounds have been screened for in vitro antioxidant activity and tested for in vivo antihyperglycemic activity, showing significant results (Kenchappa et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be the subject of further studies to fully understand its properties and potential uses .

properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16-8-11(9-17)14(15-16)10-3-4-12-13(7-10)19-6-2-5-18-12/h3-4,7-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWVFLYNWXZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCCO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

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